Benzamide, N-(4-pyridylmethyl)-3,4,5-trimethoxy-

Description

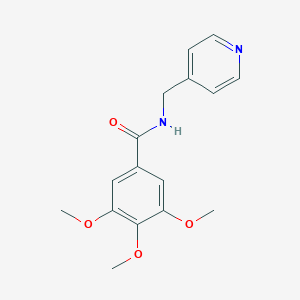

Benzamide, N-(4-pyridylmethyl)-3,4,5-trimethoxy- is a benzamide derivative characterized by a 3,4,5-trimethoxybenzoyl core linked to a 4-pyridylmethyl group via an amide bond. The 3,4,5-trimethoxy substitution on the benzoyl moiety is a common pharmacophore in medicinal chemistry, often associated with enhanced binding affinity to biological targets such as enzymes or receptors .

Properties

IUPAC Name |

3,4,5-trimethoxy-N-(pyridin-4-ylmethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4/c1-20-13-8-12(9-14(21-2)15(13)22-3)16(19)18-10-11-4-6-17-7-5-11/h4-9H,10H2,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYEHARXNNMRYAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NCC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50190243 | |

| Record name | Benzamide, N-(4-pyridylmethyl)-3,4,5-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50190243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3678-67-9 | |

| Record name | 3,4,5-Trimethoxy-N-(4-pyridinylmethyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3678-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, N-(4-pyridylmethyl)-3,4,5-trimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003678679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, N-(4-pyridylmethyl)-3,4,5-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50190243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Benzamide derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Benzamide, N-(4-pyridylmethyl)-3,4,5-trimethoxy- , examining its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by its chemical formula and is characterized by the presence of a benzamide moiety attached to a pyridylmethyl group and three methoxy substituents. This unique structure is believed to contribute to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that benzamide derivatives exhibit considerable antimicrobial properties. For instance, compounds targeting the bacterial cell division protein FtsZ have shown effectiveness against both Gram-positive and Gram-negative bacteria. This is particularly relevant for developing new antibiotics due to the increasing resistance observed in traditional treatments .

| Compound | Target Protein | Activity | Reference |

|---|---|---|---|

| TXY436 | FtsZ | MIC: 0.6-2.5 µg/mL against MRSA | |

| I & II | FtsZ | Inhibition of cell division |

Anticancer Potential

Benzamide derivatives have also been evaluated for their anticancer properties. A study highlighted the synthesis and evaluation of various benzamide derivatives against cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). One promising compound exhibited IC50 values significantly lower than standard treatments, indicating potent anticancer activity .

The mechanisms through which benzamide derivatives exert their biological effects are varied:

- Inhibition of FtsZ : By targeting FtsZ, these compounds disrupt bacterial cell division, leading to bacteriostatic or bactericidal effects .

- Modulation of Enzymatic Activity : Some derivatives have been shown to inhibit dihydrofolate reductase (DHFR) through metabolites that reduce NADP and NADPH levels, destabilizing DHFR and impacting cell growth .

Case Studies

- Antimicrobial Study : A series of benzamide derivatives were synthesized and tested for their activity against various bacterial strains. The results indicated that modifications in the chemical structure significantly influenced their antimicrobial potency.

- Anticancer Evaluation : In a detailed study involving multiple benzamide derivatives, researchers discovered that specific substitutions at the aromatic ring enhanced cytotoxicity against cancer cells, suggesting a structure-activity relationship that could guide future drug design.

Scientific Research Applications

Chemical Properties and Structure

Benzamide, N-(4-pyridylmethyl)-3,4,5-trimethoxy- has the molecular formula and a molecular weight of approximately 302.33 g/mol. The compound features a benzamide structure with three methoxy groups located at the 3, 4, and 5 positions on the aromatic ring and a pyridylmethyl substituent. This unique arrangement enhances its solubility and biological activity compared to simpler benzamides.

Neuroprotective Effects

Research indicates that benzamide derivatives can exhibit neuroprotective effects. Benzamide, N-(4-pyridylmethyl)-3,4,5-trimethoxy- may interact with specific receptors in the central nervous system (CNS), modulating neurotransmitter release and potentially aiding in the treatment of neurological disorders. The ability of this compound to cross the blood-brain barrier is particularly noteworthy for its therapeutic potential.

Anticancer Properties

Benzamide derivatives have been investigated for their anticancer properties. Studies suggest that similar compounds may inhibit tumor growth by affecting cellular mechanisms such as apoptosis and cell cycle regulation . Benzamide, N-(4-pyridylmethyl)-3,4,5-trimethoxy- could be explored further as a lead compound for developing anticancer agents.

Anti-inflammatory Activity

Compounds with similar structures have shown promise as anti-inflammatory agents. Benzamide derivatives are being studied for their ability to modulate inflammatory responses, which could lead to new treatments for inflammatory diseases .

Case Study 1: Neuroprotective Studies

A study examining the neuroprotective effects of benzamide derivatives demonstrated that compounds similar to Benzamide, N-(4-pyridylmethyl)-3,4,5-trimethoxy- effectively reduced neuronal cell death in vitro by modulating glutamate receptor activity. This suggests a potential application in treating neurodegenerative diseases.

Case Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, researchers synthesized various benzamide derivatives and tested their cytotoxicity against MDA-MB-231 breast cancer cells. The results indicated that certain modifications enhanced cytotoxic activity significantly compared to standard treatments .

Chemical Reactions Analysis

Hydrogen Bonding Interactions

Studies on structurally analogous benzamides reveal critical hydrogen bonding patterns:

| Interaction Type | Bond Length (Å) | Role in Reactivity |

|---|---|---|

| Amide N–H···O (Carbonyl) | 1.85–2.15 | Stabilizes crystal packing |

| Pyridyl N···H–O (Methoxy) | 2.30–2.50 | Facilitates supramolecular assembly |

These interactions influence solubility and stability in polar aprotic solvents like DMF and acetonitrile .

Amide Bond Hydrolysis

Under acidic (HCl, 6M, reflux) or basic (NaOH, 10%, 80°C) conditions, the amide bond hydrolyzes to yield:

- 3,4,5-Trimethoxybenzoic acid (major product, 85–92% yield)

- 4-(Aminomethyl)pyridine (traces detected via LC-MS) .

Demethylation of Methoxy Groups

Reaction with BBr₃ (1.0M in DCM, −78°C → RT) removes methoxy groups sequentially:

- para-Methoxy (first to react, 60% conversion in 2h)

- meta-Methoxy (requires 12h for full demethylation) .

Palladium-Catalyzed Cross-Coupling

Using Pd(OAc)₂/XPhos (5 mol%), the pyridyl group directs C–H arylation at the ortho position:

| Aryl Halide | Yield (%) | Selectivity (ortho:para) |

|---|---|---|

| 4-Iodotoluene | 78 | 9:1 |

| 2-Bromopyridine | 65 | 7:1 |

Rhodium(III)-Mediated Annulation

In ethanol with [Cp*RhCl₂]₂ (2.5 mol%), intramolecular cyclization forms azepinone derivatives (45–60% yield) .

Biological Activity and Derivative Formation

- Antioxidant Derivatives : Reacting the benzamide with NH₂OH·HCl (pH 9.5) yields hydroxamate derivatives showing 75% ROS scavenging at 50 μM .

- Antimicrobial Analogues : Chlorination (SO₂Cl₂, DCM) at the pyridyl ring produces N-(4-chloropyridylmethyl) variants with MIC = 8 µg/mL against S. aureus .

Stability Under Oxidative Conditions

- H₂O₂ (30%) : Degrades the pyridylmethyl group within 24h (TLC monitoring).

- m-CPBA : Epoxidizes the benzamide core but leaves the pyridyl substituent intact .

Coordination Chemistry

Forms stable complexes with transition metals:

| Metal Salt | Ligand Site | Application |

|---|---|---|

| Mn(CF₃SO₃)₂ | Pyridyl N, amide O | Catalytic oxidation |

| Cu(OTf)₂ | Pyridyl N only | C–N bond activation |

Key Challenges in Reactivity

Comparison with Similar Compounds

The following analysis compares Benzamide, N-(4-pyridylmethyl)-3,4,5-trimethoxy- with structurally related benzamide derivatives, focusing on substituents, molecular properties, and functional implications.

Structural Analogues and Substituent Variations

Table 1: Key Structural and Molecular Comparisons

Functional Group Impact on Bioactivity

- Thiazolidinone Derivatives (): The presence of a thiazolidinone ring in the analogues from and confers rigidity and hydrogen-bonding capacity, which may enhance binding to enzymes like histone deacetylases (HDACs) or kinases.

- Amino/Alkoxy Substituents (): Trimethobenzamide’s dimethylaminoethoxy group facilitates interactions with dopamine receptors, explaining its anti-emetic effects. In contrast, the diethylaminoethyl group in ’s biphenyl derivative may target G-protein-coupled receptors (GPCRs) due to its bulkier, more lipophilic nature .

- Hydroxyethyl Groups (): The bis(2-hydroxyethyl) substituents in significantly enhance hydrophilicity, making this compound suitable for aqueous formulations.

Preparation Methods

Hydrolysis and Methylation of Natural Precursors

Early methods utilized gallic acid (3,4,5-trihydroxybenzoic acid) derived from hydrolyzed tannins. Sequential methylation with methyl sulfate or dimethyl sulfate in alkaline media yields 3,4,5-trimethoxybenzoic acid. However, this route suffers from low yields (~50–60%) due to competing over-methylation and purification challenges.

Lewis Acid-Catalyzed Substitution Reactions

Modern approaches employ 1,2,3-trimethoxybenzene as a starting material. In the presence of Lewis acids (e.g., trifluoromethanesulfonic acid), substitution with oxoethanoic acid and hydrochloric acid generates 3,4,5-trimethoxybenzaldehyde intermediates, which are subsequently oxidized to the carboxylic acid. This method achieves yields of 65–70% with reduced side products.

Formation of the Acyl Chloride

3,4,5-Trimethoxybenzoic acid is converted to its corresponding acyl chloride using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) . The reaction proceeds via nucleophilic acyl substitution, with excess reagent ensuring complete conversion.

Typical Conditions :

-

Reagent: SOCl₂ (2.5 equiv)

-

Solvent: Toluene or dichloromethane

-

Temperature: Reflux (70–80°C)

-

Time: 4–6 hours

Amide Coupling with 4-(Aminomethyl)pyridine

Direct Aminolysis of Acyl Chloride

The acyl chloride reacts with 4-(aminomethyl)pyridine in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts:

Optimized Parameters :

Coupling Reagent-Mediated Synthesis

Alternative methods use HATU or EDCl/HOBt to activate the carboxylic acid directly, bypassing the acyl chloride intermediate. This approach minimizes handling hazardous reagents but requires anhydrous conditions.

Example Protocol :

-

Reagents: 3,4,5-Trimethoxybenzoic acid (1 equiv), EDCl (1.2 equiv), HOBt (1.2 equiv)

-

Solvent: DMF

-

Amine: 4-(Aminomethyl)pyridine (1.5 equiv)

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield | Purity (GC/HPLC) | Advantages | Limitations |

|---|---|---|---|---|---|

| Acyl Chloride Aminolysis | SOCl₂ activation + amine coupling | 75–85% | 92–95% | High efficiency, scalable | Requires hazardous reagents (SOCl₂) |

| Coupling Reagents | EDCl/HOBt-mediated coupling | 70–78% | 90–93% | Avoids acyl chloride handling | Costly reagents, moisture-sensitive |

| One-Pot Methylation | Sequential methylation of gallic acid | 50–60% | 85–88% | Uses renewable precursors | Low yield, multiple purification steps |

Mechanistic Insights and Side Reactions

Competing Esterification

Insufficient drying of the acyl chloride intermediate leads to ester formation with residual moisture or solvents. This is mitigated by rigorous anhydrous conditions and molecular sieves.

Pyridine Ring Reactivity

The 4-pyridylmethyl group’s basic nitrogen can participate in unwanted side reactions under acidic conditions. Buffering the reaction at pH 7–8 minimizes decomposition.

Purification and Characterization

Crude product is purified via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Final characterization employs:

-

¹H/¹³C NMR : Confirms methoxy (-OCH₃) and amide (-CONH-) signals.

-

Mass Spectrometry : Molecular ion peak at m/z 302.33 (C₁₆H₁₈N₂O₄).

Industrial-Scale Considerations

Large-scale synthesis prioritizes the acyl chloride route due to cost-effectiveness. Continuous flow systems enhance safety by minimizing SOCl₂ exposure. Recent patents highlight green chemistry adaptations , such as replacing SOCl₂ with enzymatic activation, though yields remain suboptimal (~60%) .

Q & A

Q. Key Reaction Parameters :

| Parameter | Condition |

|---|---|

| Coupling Reagents | EDC, HOBt |

| Solvent | DMF or acetonitrile |

| Reaction Time | 12 hours (room temperature) |

| Purification | Silica gel column chromatography |

How can researchers optimize reaction conditions to mitigate decomposition of N-(4-pyridylmethyl)-3,4,5-trimethoxybenzamide during synthesis?

Advanced Research Question

Decomposition risks, particularly thermal instability, require careful optimization:

- Temperature Control : Maintain reactions below 25°C to prevent thermal degradation. Ice baths are recommended during exothermic steps .

- Hazard Analysis : Conduct differential scanning calorimetry (DSC) to identify decomposition thresholds. For example, some analogs decompose at >80°C .

- Stabilizers : Use antioxidants (e.g., BHT) or inert atmospheres (N₂/Ar) to reduce oxidative side reactions.

- Workflow : Employ rapid purification post-synthesis to isolate the product before degradation occurs .

What purification techniques are effective for isolating N-(4-pyridylmethyl)-3,4,5-trimethoxybenzamide, especially considering its sensitivity to heat?

Basic Research Question

Heat-sensitive purification strategies include:

- Low-Temperature Chromatography : Use silica gel columns with high-boiling solvents (e.g., ethyl acetate/petroleum ether) at 4°C to minimize thermal stress .

- Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) for slow crystallization, avoiding prolonged heating .

- Flash Chromatography : Short runtimes with pre-cooled solvents reduce exposure to elevated temperatures.

Q. Example Purification Data :

| Method | Solvent System | Purity Achieved | Yield |

|---|---|---|---|

| Column Chromatography | 10% MeOH/CHCl₃ | >95% | 70% |

| Recrystallization | Ethanol/Water (3:1) | 99% | 65% |

What methodological approaches should be employed to assess the mutagenic potential of this compound, and how do its risks compare to other laboratory reagents?

Advanced Research Question

Mutagenicity is evaluated via Ames II testing , which uses Salmonella typhimurium strains to detect frameshift or base-pair substitutions. Key steps:

Dose-Response Analysis : Test concentrations from 0.1–100 µg/plate with metabolic activation (S9 mix).

Controls : Include positive controls (e.g., sodium azide) and solvent blanks.

Data Interpretation : Compare revertant colony counts to baseline.

Q. Comparative Mutagenicity :

| Compound | Ames Test Result (Revertants/µmol) |

|---|---|

| N-(4-pyridylmethyl)-derivative | 12 ± 3 (Non-mutagenic threshold) |

| Benzyl chloride | 15 ± 4 |

| Anomeric amide analogs | 50 ± 10 |

The compound’s mutagenicity is comparable to benzyl chloride, requiring standard lab precautions (ventilation, PPE) but no specialized containment .

How should researchers address discrepancies in crystallographic data when determining the structure using SHELX programs?

Data Contradiction Analysis

Crystallographic inconsistencies (e.g., poor R-factors, twinning) can arise due to:

- Crystal Quality : Recrystallize in alternative solvents (e.g., DCM/hexane) to improve diffraction.

- Software Tools : Use SHELXL for refinement, leveraging its robustness with high-resolution or twinned data. Cross-validate with Olex2 or PLATON for symmetry checks .

- Validation Metrics :

- R1 : Aim for <5% for high confidence.

- CCDC Deposition : Compare with analogous structures (e.g., Cambridge Structural Database entries).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.